1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Regioselective lithiation Directed ortho-metalation Pyrrole functionalization

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole (CAS 1192217-75-6), also known as 3-bromo-1-(phenylsulfonyl)-1H-pyrrole, is a heterocyclic building block featuring a pyrrole core with an N-benzenesulfonyl protecting group and a bromine atom at the 3-position. The benzenesulfonyl moiety serves a dual purpose: it protects the pyrrole nitrogen from unwanted side reactions and acts as a directing group for regioselective lithiation, while the 3-bromo substituent provides a robust handle for transition metal-catalyzed cross-coupling reactions.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 1192217-75-6
Cat. No. B1371587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-3-bromo-1H-pyrrole
CAS1192217-75-6
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br
InChIInChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H
InChIKeyTZJNJSNVXSVBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzenesulfonyl)-3-bromo-1H-pyrrole (CAS 1192217-75-6): A Strategic N-Protected Pyrrole Building Block for Regioselective Synthesis


1-(Benzenesulfonyl)-3-bromo-1H-pyrrole (CAS 1192217-75-6), also known as 3-bromo-1-(phenylsulfonyl)-1H-pyrrole, is a heterocyclic building block featuring a pyrrole core with an N-benzenesulfonyl protecting group and a bromine atom at the 3-position [1]. The benzenesulfonyl moiety serves a dual purpose: it protects the pyrrole nitrogen from unwanted side reactions and acts as a directing group for regioselective lithiation, while the 3-bromo substituent provides a robust handle for transition metal-catalyzed cross-coupling reactions [1]. This specific substitution pattern enables controlled, sequential functionalization of the pyrrole ring, a capability that distinguishes it from other N-protected or halogenated pyrrole analogs and underpins its utility in the synthesis of complex natural products and pharmaceutical candidates [1].

Why Generic Substitution of 1-(Benzenesulfonyl)-3-bromo-1H-pyrrole (CAS 1192217-75-6) is Scientifically Inadvisable


The combination of the N-benzenesulfonyl protecting group and the 3-bromo substituent in 1-(benzenesulfonyl)-3-bromo-1H-pyrrole (CAS 1192217-75-6) creates a unique reactivity profile that cannot be replicated by simple substitution with other N-protected pyrroles or regioisomeric bromopyrroles. The benzenesulfonyl group is not merely a passive protecting group; it actively directs lithiation to the C-2 position under specific conditions, a feature absent in N-Boc or N-alkyl pyrroles [1]. Furthermore, the 3-bromo substitution pattern is critical for enabling sequential functionalization: it allows for initial lithiation at C-2 or C-5 while leaving the bromine atom available for a subsequent, orthogonal cross-coupling reaction [1][2]. In contrast, the 2-bromo isomer (e.g., 1-(benzenesulfonyl)-2-bromopyrrole) exhibits fundamentally different lithiation regioselectivity and cross-coupling reactivity due to altered electronic and steric environments [1]. The 3,4-dibromo analog, while useful for symmetric diarylation, lacks the precise, stepwise control over differential functionalization at two distinct positions that the mono-bromo compound provides, which is essential for constructing unsymmetrical, complex molecular architectures [2]. Therefore, substituting this specific compound with a generic alternative would likely lead to altered regiochemical outcomes, lower synthetic efficiency, or complete failure in established synthetic routes.

Quantitative Differentiation of 1-(Benzenesulfonyl)-3-bromo-1H-pyrrole (CAS 1192217-75-6) from Key Analogs


Regioselective Lithiation: C-2 vs. C-5 Functionalization Control with Reactive Electrophiles

Directed lithiation of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole with LDA in THF at -78 °C generates a C-2 lithio species selectively [1]. When quenched with reactive electrophiles such as methyl chloroformate and chlorotrimethylsilane, 2-substituted 3-bromopyrroles are obtained with high regioselectivity [1][2]. In contrast, using less reactive electrophiles like dimethylcarbamoyl chloride leads to predominant formation of 5-substituted products due to a dynamic equilibrium between C-2 and C-5 lithio species [1]. This electrophile-dependent regioselectivity is a distinctive feature of this specific compound, not observed with the corresponding N-Boc or N-alkyl analogs, which typically undergo lithiation at C-2 with little control over C-5 functionalization [1].

Regioselective lithiation Directed ortho-metalation Pyrrole functionalization

Orthogonal Reactivity: Sequential Lithiation and Cross-Coupling Enabled by 3-Bromo Substitution

The 3-bromo substituent in 1-(benzenesulfonyl)-3-bromo-1H-pyrrole remains intact during directed lithiation at C-2 or C-5, providing a latent reactive handle for a subsequent, orthogonal palladium-catalyzed cross-coupling reaction [1][2]. This contrasts sharply with the 2-bromo isomer, where the bromine atom is directly adjacent to the lithiation site, leading to competing metal-halogen exchange and complicating sequential functionalization [1]. The 3-bromo compound is a proven substrate for Suzuki-Miyaura, Stille, and Negishi couplings, enabling the introduction of diverse aryl, vinyl, or alkynyl groups after initial lithiation-functionalization [2]. The 3,4-dibromo analog, while capable of sequential cross-couplings, requires careful differentiation of the two bromine atoms, often relying on less predictable halogen-metal exchange, whereas the mono-bromo compound offers a more straightforward, stepwise approach for differential functionalization at two distinct ring positions [1][2].

Cross-coupling Sequential functionalization Suzuki-Miyaura Sonogashira

Validated Utility: A Key Intermediate in the Total Synthesis of Lamellarin Alkaloids

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole has been established as a key starting material in the total synthesis of biologically active lamellarin alkaloids, including Lamellarin D [1][2]. The directed lithiation of this compound is a critical step in constructing the pentacyclic core of these potent anticancer agents [1]. In a convergent synthesis, the compound's unique reactivity enabled the efficient assembly of the lamellarin framework, achieving overall yields that compare favorably with alternative routes using different pyrrole building blocks [1][3]. While the 3,4-dibromo analog has also been used for lamellarin synthesis (e.g., Lamellarins O, P, Q, R), the 3-bromo compound offers a more direct route to specific congeners requiring differential functionalization at the 2- and 3-positions, avoiding the need for selective monofunctionalization of a dibromide [3][4].

Total synthesis Lamellarin Marine natural products Anticancer

Commercial Availability and Purity: Consistent Quality for Reproducible Research

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole (CAS 1192217-75-6) is commercially available from multiple reputable suppliers with a typical purity of 97% or higher . This level of purity is essential for ensuring reproducible results in multi-step synthetic sequences, where impurities can accumulate and significantly impact overall yields. The compound is supplied as a solid (white to off-white powder), and analytical data (e.g., NMR, HPLC) are available upon request, providing procurement scientists with the necessary quality assurance documentation . While other N-protected bromopyrroles are also commercially available, the consistent quality and availability of this specific regioisomer make it a reliable choice for research programs requiring a validated, high-purity building block .

Building block Purity Procurement Quality control

Optimal Application Scenarios for 1-(Benzenesulfonyl)-3-bromo-1H-pyrrole (CAS 1192217-75-6) Based on Quantitative Differentiation


Divergent Synthesis of 2- or 5-Substituted 3-Bromopyrroles for Library Generation

In medicinal chemistry programs requiring rapid exploration of pyrrole-based scaffolds, 1-(benzenesulfonyl)-3-bromo-1H-pyrrole serves as a single, versatile starting material. By selecting the appropriate electrophile during the directed lithiation step, chemists can install a diverse array of functional groups (e.g., esters, silyl groups, amides) at either the C-2 or C-5 position while retaining the 3-bromo substituent for a subsequent cross-coupling reaction [1][2]. This divergent strategy allows for the efficient generation of focused libraries of 2,3- or 3,5-disubstituted pyrroles from one common intermediate, accelerating SAR studies and lead optimization. This scenario leverages the compound's unique electrophile-dependent regioselectivity, a feature not shared by other N-protected 3-bromopyrroles [1].

Total Synthesis of Lamellarin and Related Marine Alkaloids

This compound is a validated, strategic intermediate for the total synthesis of lamellarin alkaloids, a class of marine natural products with potent anticancer activity [1][3][4]. The directed lithiation of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole is a key step in constructing the pentacyclic lamellarin core. Using this specific building block allows synthetic chemists to follow established, high-yielding protocols, de-risking complex synthetic campaigns and enabling the efficient preparation of natural products and their analogs for biological evaluation. This scenario is a direct application of the compound's proven utility in complex molecule synthesis, as documented in peer-reviewed literature [1][3][4].

Synthesis of 3-Arylpyrroles via Suzuki-Miyaura Cross-Coupling

The 3-bromo substituent in 1-(benzenesulfonyl)-3-bromo-1H-pyrrole is a highly effective partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids [1][2]. This provides a robust and reliable method for introducing aromatic diversity at the 3-position of the pyrrole ring. The benzenesulfonyl group remains intact during the coupling, protecting the pyrrole nitrogen and ensuring a clean reaction profile. This application is particularly valuable for preparing 3-arylpyrrole building blocks, which are common motifs in kinase inhibitors, anti-inflammatory agents, and materials science applications. The high purity and consistent quality of the commercially available compound further ensure reproducible, high-yielding cross-coupling reactions.

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